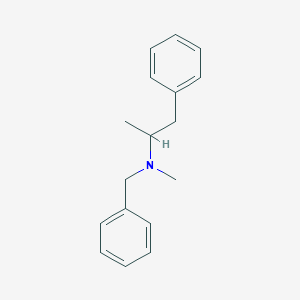

N-benzyl-N-methyl-1-phenylpropan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methyl-1-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKTVDFXDRQTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859308 | |

| Record name | N-Benzyl-N-methyl-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-47-3 | |

| Record name | N,α-Dimethyl-N-(phenylmethyl)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Benzphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N-methyl-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZPHETAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZH832I91B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of N-benzyl-N-methyl-1-phenylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-methyl-1-phenylpropan-2-amine, also widely known by its non-proprietary name Benzphetamine, is a sympathomimetic amine belonging to the phenethylamine class of compounds.[1] It is recognized for its role as a central nervous system stimulant and anorectic agent.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, pharmacology, and toxicology, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a tertiary amine that is structurally related to amphetamine.[4] It is commercially available primarily as its hydrochloride salt, which exhibits greater stability and solubility in aqueous media.[5] The quantitative physicochemical properties of both the free base and its hydrochloride salt are summarized in the tables below for clear comparison.

Table 1: Physicochemical Properties of this compound (Free Base)

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| Synonyms | Benzphetamine, d-Benzphetamine, dl-Benzphetamine | [6] |

| CAS Number | 101-47-3 | [6] |

| Molecular Formula | C₁₇H₂₁N | [6] |

| Molecular Weight | 239.35 g/mol | [6] |

| Predicted pKa | 8.8 | [2] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | d-N,α-Dimethyl-N-(phenylmethyl)-benzeneethanamine hydrochloride | [5] |

| Synonyms | Benzphetamine HCl, Didrex | [3][5] |

| CAS Number | 5411-22-3 | [3] |

| Molecular Formula | C₁₇H₂₂ClN | [3] |

| Molecular Weight | 275.82 g/mol | [5] |

| Melting Point | 129-130 °C; Polymorphic form ~150 °C with decomposition | [2][4] |

| Boiling Point | 334.3 °C at 760 mmHg | [4] |

| Solubility | Readily soluble in water and 95% ethanol | [2][5] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Key Findings / Data Points | Source(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Reference spectra are available in major spectral libraries (e.g., NIST). | [6] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precursor m/z: 240.1743 [M+H]⁺ | [7] |

| Tandem Mass Spectrometry (MS-MS) | Precursor m/z: 240.1747 [M+H]⁺ | [7] |

| Infrared Spectroscopy (IR) | ATR-IR spectral data for the free base form is available. | [6] |

Experimental Protocols

Synthesis

The primary route for the synthesis of this compound is through reductive amination.[5] An alternative patented method involves the benzylation of dextromethamphetamine.[8]

1. Synthesis via Reductive Amination of Phenyl-2-propanone with N-methylbenzylamine

This method involves the reaction of phenyl-2-propanone (P2P) with N-methylbenzylamine to form an enamine or iminium ion intermediate, which is then reduced to the final tertiary amine product.[5]

-

Materials:

-

Phenyl-2-propanone (P2P)

-

N-methylbenzylamine

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or hydrogen gas with a palladium on carbon (Pd/C) catalyst)[5][9]

-

Anhydrous solvent (e.g., methanol, ethanol)[10]

-

Hydrochloric acid (for salt formation)[8]

-

Ethyl acetate (for crystallization)[8]

-

-

Procedure:

-

Dissolve phenyl-2-propanone and N-methylbenzylamine in an anhydrous solvent in a suitable reaction vessel.

-

Add the chosen reducing agent portion-wise while monitoring the reaction temperature. For catalytic hydrogenation, the reaction is carried out under hydrogen pressure.[9]

-

The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched, and the crude product is isolated.

-

For purification, the crude product can be subjected to distillation or chromatographic techniques.

-

To obtain the hydrochloride salt, the free base is dissolved in a suitable organic solvent like ethyl acetate and treated with a solution of anhydrous hydrochloric acid.[8]

-

The precipitated this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried.[11]

-

2. Purification

Purification of the synthesized compound is crucial to remove unreacted starting materials and byproducts.

-

Crystallization: The hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as a binary mixture of ethyl acetate and an alcohol.[8] The process involves dissolving the crude salt in a minimum amount of the hot solvent mixture and allowing it to cool slowly to form crystals, which are then collected by filtration.[11]

-

Solvent Extraction: Liquid-liquid extraction can be employed to separate the free base from impurities. The crude product is dissolved in an organic solvent, and the solution is washed with aqueous solutions of acid and base to remove acidic and basic impurities, respectively. The purified free base is then recovered by evaporation of the organic solvent.[12]

3. Analytical Methods

The identity and purity of this compound can be determined using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the identification and quantification of the compound. A typical protocol would involve:

-

Instrument: Agilent gas chromatograph with a mass selective detector.[13]

-

Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[13]

-

Carrier Gas: Helium at a constant flow rate.[13]

-

Injector Temperature: 280°C.[13]

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 12°C/min, and hold for 9 minutes.[13]

-

MS Parameters: Mass scan range of 30-550 amu.[13]

-

Pharmacology and Mechanism of Action

This compound is a sympathomimetic amine with pharmacological activity similar to amphetamines.[2][3] Its primary mechanism of action involves the stimulation of the central nervous system, leading to appetite suppression.[2][3]

The compound is believed to exert its effects by stimulating the release of norepinephrine and dopamine from presynaptic nerve terminals in the brain.[1][3] This is thought to occur through its interaction with vesicular monoamine transporter 2 (VMAT2), inhibiting its function and leading to an increased concentration of these neurotransmitters in the synaptic cleft.[1] The elevated levels of norepinephrine and dopamine in key brain regions, such as the lateral hypothalamic feeding center, are thought to produce the anorectic effect.[3]

Caption: Simplified signaling pathway of this compound.

Toxicology

The toxicological profile of this compound is consistent with that of other central nervous system stimulants.

Table 4: Toxicological Data for this compound

| Parameter | Value | Species | Route | Source(s) |

| LD₅₀ | 160 mg/kg | Rat | Oral | [4][14] |

| LD₅₀ | 153 mg/kg | Mouse | Intraperitoneal | [2] |

Acute overdose can lead to a range of symptoms, including restlessness, tremor, confusion, and panic states.[2] More severe cardiovascular effects such as arrhythmias and hypertension can also occur.[2] Due to its potential for abuse and dependence, this compound is a controlled substance in many countries.[4]

Caption: General workflow for the synthesis of this compound HCl.

References

- 1. Benzphetamine - Wikipedia [en.wikipedia.org]

- 2. Didrex (Benzphetamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Benzphetamine Hydrochloride | C17H22ClN | CID 11558159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzphetamine | C17H21N | CID 5311017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 101-47-3 | Benchchem [benchchem.com]

- 6. Benzfetamine | C17H21N | CID 2341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzfetamine | C17H21N | CID 2341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20110046416A1 - Process for preparation of benzphetamine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 9. Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. Reductive Amination Review [designer-drug.com]

- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 13. swgdrug.org [swgdrug.org]

- 14. go.drugbank.com [go.drugbank.com]

CAS number 101-47-3 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-N-methyl-1-phenylpropan-2-amine (CAS 101-47-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound with CAS number 101-47-3, chemically identified as this compound. This compound is also known by its non-proprietary name, Benzphetamine. The information is presented to support research, scientific, and drug development activities.

Chemical Identity

| Identifier | Value |

| CAS Number | 101-47-3 |

| IUPAC Name | This compound |

| Synonyms | dl-Benzphetamine, Benzfetamine |

| Molecular Formula | C₁₇H₂₁N[1] |

| Molecular Weight | 239.35 g/mol [1][2] |

| Chemical Structure | (Image of the chemical structure of this compound) |

Physical Properties

| Property | Value | Notes |

| Boiling Point | 127 °C at 0.02 mmHg | For the free base. |

| Melting Point | Not available | For the free base. The hydrochloride salt is reported to have a melting point of 129-130 °C or 152-153 °C.[3] |

| Density | Not available | For the free base. |

| Solubility | Insoluble in water (liquid)[3] | For the free base. The hydrochloride salt is readily soluble in water and 95% ethanol. |

Chemical and Pharmacological Properties

This compound is a sympathomimetic amine belonging to the phenethylamine class. Its chemical properties are largely defined by the presence of a tertiary amine and two phenyl groups.

Mechanism of Action:

Benzphetamine acts as a central nervous system stimulant and an anorectic agent. Its primary mechanism of action involves stimulating the release of norepinephrine and dopamine from nerve terminals in the central nervous system. This leads to increased levels of these neurotransmitters in the synaptic cleft, which is thought to suppress appetite.

Signaling pathway of Benzphetamine's anorectic effect.

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of an organic compound like this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

A few drops of the liquid sample are placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the heating oil within the Thiele tube.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point (for solids)

This protocol is applicable to the solid hydrochloride salt of the compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube.

-

The capillary tube is tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

-

The filled capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a moderate rate initially.

-

As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A pure compound will have a sharp melting range of 1-2 °C.

Determination of Density (for liquids)

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on the analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, diethyl ether, dilute HCl, dilute NaOH)

Procedure:

-

Approximately 10-20 mg of the solid sample or 1-2 drops of the liquid sample is placed into a small test tube.

-

About 1 mL of the chosen solvent is added to the test tube.

-

The mixture is agitated vigorously (e.g., by flicking the test tube or using a vortex mixer) for about one minute.

-

The mixture is observed to see if the substance has dissolved completely. If it has, the substance is considered soluble in that solvent.

-

If the substance is not completely soluble, the mixture can be gently warmed to see if solubility increases with temperature.

-

This procedure is repeated with different solvents to create a solubility profile.

Synthesis Workflow

A common method for the synthesis of this compound is through reductive amination.

Reductive amination synthesis of Benzphetamine.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The experimental protocols provided are generalized and may need to be adapted for specific laboratory conditions and safety requirements. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before handling any chemical substances.

References

The Pharmacological Profile of N-benzyl-N-methyl-1-phenylpropan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-N-methyl-1-phenylpropan-2-amine, also known as benzphetamine, is a sympathomimetic amine belonging to the phenethylamine class. Chemically and pharmacologically related to amphetamines, it is primarily utilized as a short-term adjunct in the management of exogenous obesity.[1] This technical guide provides an in-depth overview of the pharmacological profile of benzphetamine, with a focus on its mechanism of action, receptor interactions, and metabolic fate. As a prodrug, the pharmacological actions of its active metabolites, d-amphetamine and d-methamphetamine, are central to its overall effects and are detailed herein.

Introduction

Benzphetamine exerts its primary pharmacological effects through the stimulation of the central nervous system (CNS), leading to a reduction in appetite.[1] Its mechanism is largely attributed to its ability to increase the synaptic concentrations of monoamine neurotransmitters, particularly norepinephrine and dopamine.[1] Understanding the intricate details of its interactions with key protein targets is crucial for drug development professionals and researchers exploring the therapeutic potential and risks associated with this class of compounds. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Mechanism of Action

The principal mechanism of action of benzphetamine and its active metabolites is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[2][3] These compounds act as transporter substrates, leading to two primary effects:

-

Competitive Inhibition of Reuptake: By binding to the transporters, they prevent the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.

-

Induction of Neurotransmitter Efflux: Upon being transported into the neuron, they disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in cytosolic neurotransmitter concentrations and subsequent reverse transport (efflux) of the neurotransmitters into the synapse through the plasma membrane transporters.[4]

Additionally, benzphetamine and its metabolites are known to interact with adrenergic receptors, which contributes to their overall pharmacological effects.[1][5][6]

Quantitative Pharmacological Data

Direct quantitative binding or functional data for benzphetamine is limited in publicly accessible literature. However, as it is extensively metabolized to d-amphetamine and d-methamphetamine, the pharmacological data for these metabolites are critical to understanding its in vivo activity.[1]

Table 1: Monoamine Transporter Inhibition Constants (Ki) of Benzphetamine Metabolites

| Compound | DAT (Ki, μM) | NET (Ki, μM) | SERT (Ki, μM) | Species | Reference |

| d-Amphetamine | ~0.6 | 0.07 - 0.1 | 20 - 40 | Human | [3] |

| d-Amphetamine | 0.034 | 0.039 | 3.8 | Rat | [2] |

| d-Methamphetamine | ~0.6 | ~0.1 | 20 - 40 | Human | [3] |

| d-Methamphetamine | 0.082 | 0.0013 | 20.7 | Human/Rat | [2] |

Ki (inhibition constant) represents the concentration of the drug required to occupy 50% of the transporters in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency (EC50) for Monoamine Release by Benzphetamine Metabolites

| Compound | Dopamine Release (EC50, μM) | Norepinephrine Release (EC50, μM) | Serotonin Release (EC50, μM) | System | Reference |

| d-Methamphetamine | ~5 | Not Reported | Not Reported | Rat Nucleus Accumbens Slices | [7] |

| d-Methamphetamine | 11 (Vesicular Release) | Not Reported | Not Reported | Rat Brain Vesicles | [4] |

EC50 (half-maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Amphetamine-Like Compounds

The following diagram illustrates the proposed mechanism of action of benzphetamine's active metabolites at a monoaminergic synapse.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Methamphetamine Isomers on d-Methamphetamine Self-Administration and Food-Maintained Responding in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Benzphetamine | C17H21N | CID 5311017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methamphetamine Induces Dopamine Release in the Nucleus Accumbens Through a Sigma Receptor-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

InChIKey YXKTVDFXDRQTKV-UHFFFAOYSA-N research

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

InChIKey: YXKTVDFXDRQTKV-UHFFFAOYSA-N

Chemical Name: Benzphetamine[1][2]

Synonyms: N-benzyl-N-methyl-1-phenylpropan-2-amine, d-Benzphetamine, N-Benzylmethamphetamine[2][3]

Molecular Formula: C17H21N[1][2]

Molecular Weight: 239.36 g/mol [1]

Introduction

Benzphetamine is a sympathomimetic amine that is structurally related to amphetamine. It is primarily used as a short-term adjunct in the management of exogenous obesity. As a prodrug, benzphetamine is metabolized in the body to its active components, amphetamine and methamphetamine, which exert their pharmacological effects by stimulating the central nervous system (CNS). This guide provides a comprehensive overview of the available technical data on benzphetamine, focusing on its mechanism of action, metabolic pathways, and relevant experimental findings.

Mechanism of Action & Metabolism

The primary mechanism of action of benzphetamine is indirect and relies on its in vivo conversion to amphetamine and methamphetamine. These active metabolites are potent CNS stimulants that increase the release and block the reuptake of catecholamines such as dopamine and norepinephrine from presynaptic neurons. The elevated levels of these neurotransmitters in the synaptic cleft lead to increased alertness, reduced fatigue, and appetite suppression.

The metabolic conversion of benzphetamine to its active metabolites is a critical step in its pharmacological activity. This process primarily occurs in the liver and involves N-debenzylation to yield methamphetamine, which is subsequently demethylated to amphetamine.

References

The Biological Activity of N-benzyl-N-methyl-1-phenylpropan-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of N-benzyl-N-methyl-1-phenylpropan-2-amine derivatives. The core compound, also known as benzphetamine, is a substituted phenethylamine with known effects on the central nervous system. This document summarizes the available data on its mechanism of action, structure-activity relationships, and metabolic fate, and provides detailed experimental protocols for key biological assays.

Introduction to this compound

This compound belongs to the phenethylamine class of compounds, which includes a wide range of neuroactive substances. The core structure consists of a phenylpropan-2-amine backbone with both a methyl and a benzyl group attached to the nitrogen atom, classifying it as a tertiary amine. This substitution pattern, particularly the N-benzyl group, is of significant interest in medicinal chemistry as it can substantially influence the pharmacological profile of phenethylamines, often enhancing their affinity and functional activity at various receptors.

The biological activity of these compounds is primarily centered on their interaction with monoaminergic neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin. This guide will delve into the specifics of these interactions and the structural modifications that can modulate them.

Biological Activity and Mechanism of Action

Derivatives of this compound are known to act as modulators of the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these compounds can increase their concentration in the synapse, leading to enhanced neurotransmission.

The stereochemistry of the molecule is a critical determinant of its biological activity. For instance, the (S)-enantiomer of the parent compound is known as d-benzphetamine. The synthesis of enantiomerically pure derivatives is a key aspect of developing compounds with specific pharmacological profiles.

Structure-Activity Relationship (SAR) Studies

While comprehensive quantitative SAR data for a wide range of this compound derivatives is limited in publicly available literature, some general principles can be inferred. The N-benzyl group is a key feature that distinguishes these compounds from other phenethylamines. Research on related N-benzylated phenethylamines has shown that this bulky, aromatic group can significantly influence receptor binding and functional activity.

Data Presentation

In Vitro Metabolism of this compound

The metabolism of this compound has been studied in vitro using rat liver microsomes. These studies have identified several key metabolites, indicating that the compound undergoes N-demethylation, N-debenzylation, and aromatic hydroxylation.[1]

| Metabolite | Chemical Name | Metabolic Reaction |

| Benzylamphetamine | 1-phenyl-2-(N-benzylamino)propane | N-Demethylation |

| p-hydroxybenzphetamine | 1-(p-hydroxyphenyl)-2-(N-methyl-N-benzylamino)propane | Aromatic Hydroxylation |

| p-hydroxybenzylamphetamine | 1-(p-hydroxyphenyl)-2-(N-benzylamino)propane | Aromatic Hydroxylation & N-Demethylation |

| Methamphetamine | N-methyl-1-phenylpropan-2-amine | N-Debenzylation |

| Amphetamine | 1-phenylpropan-2-amine | N-Debenzylation & N-Demethylation |

Experimental Protocols

In Vitro Metabolism with Rat Liver Microsomes

This protocol is based on the methodology for studying the metabolism of benzphetamine.[1]

Objective: To identify the metabolites of this compound derivatives formed by liver microsomes.

Materials:

-

Rat liver microsomes

-

This compound derivative (substrate)

-

NADPH generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Analytical equipment (e.g., GC-MS, LC-MS)

Procedure:

-

Prepare an incubation mixture containing the rat liver microsomes, the substrate, and the phosphate buffer.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the NADPH generating system.

-

Incubate the mixture at 37°C with shaking for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solvent or by placing the mixture on ice.

-

Extract the metabolites from the incubation mixture using an appropriate organic solvent.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

-

Analyze the extracted samples by GC-MS or LC-MS to identify the metabolites based on their mass spectra and retention times compared to reference standards.

Monoamine Transporter Binding Assay

This is a generalized protocol for assessing the binding affinity of the derivatives to monoamine transporters.

Objective: To determine the binding affinity (Ki) of this compound derivatives for DAT, NET, and SERT.

Materials:

-

Cell membranes expressing human DAT, NET, or SERT

-

Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

-

Test compounds (this compound derivatives) at various concentrations

-

Assay buffer

-

Scintillation fluid

-

Microplates

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare dilutions of the test compounds.

-

In a microplate, add the cell membranes, the specific radioligand, and either the assay buffer (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound.

-

Incubate the plates at a specified temperature for a set duration to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through filter mats to separate the bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Allow the filters to dry, and then add scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Experimental Workflows

References

The Phenylpropanamine Scaffold: A Technical Guide to Neurotransmitter Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interactions between compounds featuring the phenylpropanamine scaffold and key neurotransmitter systems in the central nervous system. Phenylpropanamines, a class of compounds encompassing both therapeutic agents and substances of abuse, exert their primary effects through modulation of monoamine transporters, specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This document summarizes the quantitative binding affinities of representative phenylpropanamine compounds, details the experimental protocols for assessing these interactions, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the design of novel psychoactive agents.

Introduction

The phenylpropanamine scaffold is a fundamental structural motif in a wide array of neuroactive compounds. Its deceptively simple chemical architecture gives rise to a diverse range of pharmacological activities, from the therapeutic effects of anorectics and decongestants to the potent psychostimulant properties of amphetamines and cathinones. The primary mechanism of action for many of these compounds involves their interaction with the monoamine transporters DAT, NET, and SERT.[1] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. By inhibiting or reversing the function of these transporters, phenylpropanamine derivatives can profoundly alter monoaminergic neurotransmission, leading to a cascade of downstream physiological and behavioral effects.

This guide will focus on four prominent classes of phenylpropanamine compounds: amphetamines, methamphetamines, ephedrine and its stereoisomers, and synthetic cathinone derivatives. A thorough understanding of their structure-activity relationships and the nuances of their interactions with monoamine transporters is crucial for the development of novel therapeutics with improved efficacy and safety profiles, as well as for comprehending the neurobiology of addiction and other psychiatric disorders.

Quantitative Analysis of Transporter Interactions

The affinity of a compound for a specific transporter is a critical determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half of the available transporter sites at equilibrium. A lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for key phenylpropanamine compounds at human and rat DAT, NET, and SERT.

Table 1: Binding Affinities (Ki, μM) of Amphetamine and Methamphetamine at Monoamine Transporters

| Compound | Transporter | Human Ki (μM) | Rat Ki (μM) |

| Amphetamine | DAT | ≈ 0.6 | 0.034 |

| NET | 0.07 - 0.1 | 0.039 | |

| SERT | 20 - 40 | 3.8 | |

| Methamphetamine | DAT | ≈ 0.5 | 0.082 |

| NET | ≈ 0.1 | 0.0013 | |

| SERT | 10 - 40 | 20.7 |

Data compiled from studies on cultured cells expressing human or rat transporters and rat synaptosomes.[2]

Table 2: Binding Affinities (Ki, μM) of MDMA at Monoamine Transporters

| Compound | Transporter | Human Ki (μM) | Mouse Ki (μM) | Rat Ki (μM) |

| MDMA | DAT | 8.29 | 4.87 | 1.572 |

| NET | 1.19 | 1.75 | 0.462 | |

| SERT | 2.41 | 0.64 | 0.238 |

Data compiled from studies on cultured cells expressing human or mouse transporters and rat synaptosomes.[2]

Table 3: Binding Affinities (Ki, μM) of Selected Cathinone Derivatives at Human Monoamine Transporters

| Compound | DAT Ki (μM) | NET Ki (μM) | SERT Ki (μM) |

| α-PPP | 1.29 | - | 161.4 |

| α-PBP | 0.145 | - | - |

| α-PVP | 0.0222 | - | - |

| α-PHP | 0.016 | - | 33 |

| PV-8 | 0.0148 | - | - |

| 4-MeO-α-PVP | - | - | < 10 |

| 3,4-MDPPP | - | - | - |

| 3,4-MDPBP | - | - | - |

Data compiled from studies on human transporters. A "-" indicates that data was not available in the cited sources.[3]

Table 4: Substrate Activity (EC50, nM) of Ephedrine-Related Stereoisomers at Norepinephrine Transporter

| Compound | EC50 (nM) |

| Ephedrine-type compounds | ≈ 50 |

This value represents the approximate potency of ephedrine-type compounds as substrates for the norepinephrine transporter.[4]

Experimental Protocols

The quantitative data presented above are derived from rigorous experimental procedures. The following sections provide detailed methodologies for two key assays used to characterize the interaction of phenylpropanamine compounds with monoamine transporters.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a drug for a specific receptor or transporter.[5] This method involves competing a radiolabeled ligand with an unlabeled test compound for binding to the target protein.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific monoamine transporter.

Materials:

-

Cell membranes or synaptosomes expressing the transporter of interest.

-

Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Unlabeled test compound (phenylpropanamine derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the transporter in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.[5]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of a known inhibitor (non-specific binding).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Synaptosomal Neurotransmitter Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals that contain functional transporters.

Objective: To determine the potency of a test compound to inhibit neurotransmitter uptake.

Materials:

-

Freshly prepared synaptosomes from a specific brain region (e.g., striatum for dopamine uptake).

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Unlabeled test compound.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction. Resuspend the synaptosomal pellet in the uptake buffer.[6][7]

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle at 37°C for a short period.

-

Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter to the synaptosome suspension.

-

Uptake Termination: After a defined incubation time (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound. Plot the percent inhibition as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Molecular Mechanisms

The interaction of phenylpropanamine compounds with monoamine transporters initiates a complex cascade of intracellular signaling events that ultimately mediate their pharmacological effects.

Amphetamine-Induced Dopamine Transporter Trafficking

Amphetamine is not merely a competitive inhibitor of DAT but also a substrate that is transported into the presynaptic neuron. Once inside, amphetamine triggers a series of events that lead to the internalization of DAT from the plasma membrane, a process known as transporter trafficking.[8][9]

Caption: Amphetamine-induced internalization of the dopamine transporter.

This internalization is a dynamin-dependent process and is thought to involve the activation of the small GTPase RhoA.[9] The activation of RhoA and its downstream effector, ROCK, promotes the endocytosis of DAT, reducing the number of transporters on the cell surface and thereby decreasing dopamine uptake capacity.[10]

The Role of TAAR1 in Amphetamine Signaling

Trace amine-associated receptor 1 (TAAR1) is an intracellular G protein-coupled receptor that has emerged as a key player in mediating the effects of amphetamines.[11][12] Amphetamine, after being transported into the neuron, can directly activate TAAR1.

Caption: TAAR1-mediated signaling cascade initiated by amphetamine.

TAAR1 activation by amphetamine leads to the engagement of two distinct G protein signaling pathways: Gαs and Gα13.[11][13] The Gαs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). The Gα13 pathway, on the other hand, activates RhoA.[11][13] These signaling cascades can then modulate DAT function through phosphorylation and trafficking.

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

In addition to their effects on plasma membrane transporters, phenylpropanamines also interact with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging cytosolic monoamines into synaptic vesicles for subsequent release.

Caption: Phenylpropanamine interaction with VMAT2 and its consequences.

Amphetamine and its analogs can inhibit VMAT2, leading to a disruption in the sequestration of dopamine and other monoamines into synaptic vesicles.[1] This results in an accumulation of monoamines in the cytoplasm, which in turn creates a concentration gradient that favors their reverse transport out of the neuron and into the synaptic cleft via DAT, NET, and SERT. Methamphetamine has also been shown to alter the subcellular location of VMAT2.[14]

Conclusion

The phenylpropanamine scaffold represents a versatile chemical framework that has given rise to a plethora of neuroactive compounds with profound effects on monoaminergic neurotransmission. Their primary interactions with the dopamine, norepinephrine, and serotonin transporters are multifaceted, involving not only competitive inhibition but also substrate-like activity that triggers complex intracellular signaling cascades. This technical guide has provided a comprehensive overview of the quantitative aspects of these interactions, detailed the experimental methodologies used for their characterization, and visualized the key signaling pathways involved. A deeper understanding of these molecular mechanisms is paramount for the rational design of novel therapeutics with improved selectivity and reduced side effects, and for developing effective strategies to combat the public health challenges posed by the abuse of certain phenylpropanamine derivatives. Future research in this area will undoubtedly continue to unravel the intricate interplay between these compounds and the complex machinery of the central nervous system.

References

- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

The Trajectory of a Sympathomimetic Amine: A Technical History and Developmental Analysis of Benzphetamine

Abstract

Benzphetamine, a sympathomimetic amine of the phenethylamine class, has a long-standing history as a short-term adjunct in the management of exogenous obesity. This technical guide provides a comprehensive overview of the history, chemical synthesis, mechanism of action, pharmacokinetics, and clinical development of Benzphetamine. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the scientific journey of this pharmaceutical agent. The following sections will detail its journey from synthesis to its current clinical application, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Introduction and Historical Context

Benzphetamine hydrochloride, marketed under trade names such as Didrex and Regimex, was approved by the U.S. Food and Drug Administration (FDA) in 1960 for the short-term treatment of obesity.[1][2] It belongs to the class of sympathomimetic amines, which are structurally and pharmacologically related to amphetamines.[3][4] The primary therapeutic indication for Benzphetamine is as an anorectic agent to be used in conjunction with a regimen of caloric restriction for weight reduction.[5][6]

Historically, the development of amphetamine and its derivatives in the early 20th century paved the way for the exploration of centrally acting stimulants for various medical conditions.[7][8] Amphetamine was first synthesized in 1887, and its central nervous system stimulant effects were discovered in the late 1920s.[7][8] This led to the investigation of related compounds for their potential therapeutic applications, including appetite suppression. Benzphetamine emerged from this era of pharmaceutical research, offering a pharmacological option for obesity management.[9] It is classified as a Schedule III controlled substance in the United States, indicating a potential for abuse less than that of substances in Schedules I or II.[4][10]

Chemical Properties and Synthesis

Benzphetamine is chemically designated as (2S)-N-benzyl-N-methyl-1-phenylpropan-2-amine.[3] It is a tertiary amine and a derivative of methamphetamine.

Synthesis of Benzphetamine Hydrochloride

The synthesis of Benzphetamine hydrochloride typically involves the benzylation of dextromethamphetamine. A common method is the reaction of methamphetamine hydrochloride with benzyl chloride in the presence of a mild base.

Experimental Protocol: Synthesis of Benzphetamine Hydrochloride

This protocol is a generalized representation based on described chemical synthesis patents.[11][12]

-

Reaction Setup: Methamphetamine hydrochloride is dissolved in water. A mild base, such as sodium carbonate or potassium carbonate, is added to the solution to neutralize the hydrochloride and free the methamphetamine base.

-

Benzylation: Benzyl chloride is added to the reaction mixture. The mixture is then heated to a temperature typically ranging from 70°C to 80°C.[11] The progress of the reaction is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11][12]

-

Isolation of Benzphetamine Base: Upon completion of the reaction, the mixture is cooled. An organic solvent, such as toluene, is added to extract the Benzphetamine base.[11][13] The organic layer is separated from the aqueous layer.

-

Conversion to Hydrochloride Salt: The Benzphetamine free base in the organic solvent is then converted to its hydrochloride salt. This is achieved by treating the solution with anhydrous hydrochloric acid, often dissolved in an organic solvent like ethyl acetate.[11] This process facilitates the precipitation of Benzphetamine hydrochloride as a solid crystalline form.

-

Purification: The crude Benzphetamine hydrochloride can be further purified through crystallization. A disclosed method involves dissolving the crude product in a solvent like toluene to form a biphasic mixture, removing water, and then crystallizing the final product.[13] An alternative purification step involves liquid-liquid extraction to remove unreacted methamphetamine by adjusting the pH of an aqueous phase to between 6 and 8, which takes advantage of the different basicity constants of the two amines.[14][15]

-

Final Product Recovery: The crystalline Benzphetamine hydrochloride is recovered by filtration, washed with a suitable organic solvent, and dried.

Below is a Graphviz diagram illustrating the general synthesis pathway.

Mechanism of Action

The precise mechanism of action of Benzphetamine as an anorectic agent is not fully elucidated, but it is believed to be similar to that of amphetamines.[3][5] It acts as a sympathomimetic amine with central nervous system stimulating properties.[4][16]

The primary proposed mechanism is the stimulation of the hypothalamus to increase the release of norepinephrine and, to a lesser extent, dopamine from presynaptic nerve terminals.[3][6][16] This increase in catecholamine levels in the synaptic cleft, particularly in the lateral hypothalamic feeding center, is thought to suppress appetite.[3][10] Benzphetamine may also inhibit the reuptake of these neurotransmitters, further prolonging their action in the synapse. The binding of Benzphetamine to vesicular monoamine transporter 2 (VMAT2) and inhibition of its function is thought to mediate this release.[3]

The following diagram illustrates the proposed signaling pathway for Benzphetamine's anorectic effect.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Benzphetamine is readily absorbed from the gastrointestinal tract.[4][5] Pharmacokinetic data in humans is not extensively available.[17]

| Pharmacokinetic Parameter | Value | Reference |

| Absorption | Readily absorbed from the GI tract | [4][5] |

| Onset of Action | Approximately 2 hours | [6] |

| Half-life | 4 to 6 hours | [3] |

| Protein Binding | 75-99% | [10] |

| Metabolism | Hepatic | [5] |

| Excretion | Primarily in urine | [6] |

Metabolic Pathways

Benzphetamine is extensively metabolized in the liver.[5] A significant aspect of its metabolism is its conversion into active metabolites, namely amphetamine and methamphetamine.[3][18] This makes Benzphetamine a prodrug to these more potent stimulants.[3] The metabolic pathways include N-demethylation, N-debenzylation, and aromatic hydroxylation.[19] In vitro studies using rat liver microsomes have identified several metabolites, including benzylamphetamine, p-hydroxybenzphetamine, p-hydroxybenzylamphetamine, methamphetamine, and amphetamine.[19] The cytochrome P450 enzyme system, specifically CYP2B6, is involved in its metabolism.[20]

The diagram below outlines the major metabolic pathways of Benzphetamine.

Clinical Development and Efficacy

Benzphetamine is indicated for the short-term management of exogenous obesity, typically for a few weeks, in patients with an initial body mass index (BMI) of 30 kg/m ² or higher, or 27 kg/m ² or higher with the presence of other risk factors, who have not responded to a weight-reducing regimen of diet and exercise alone.[6][21]

Clinical trials have shown that patients treated with anorectic drugs like Benzphetamine, in conjunction with diet, lose more weight on average than those treated with a placebo and diet.[17] However, the increased weight loss is generally modest, often a fraction of a pound per week more than placebo.[17] A systematic review of clinical trials reported that Benzphetamine produces an average weight loss of 3.3 kg over 16 to 17 weeks of treatment compared to a placebo.[1] The rate of weight loss is typically greatest in the first few weeks of therapy.[17]

Experimental Protocol: General Design of a Clinical Trial for an Anti-Obesity Drug

The following represents a generalized workflow for a clinical trial evaluating an anorectic agent like Benzphetamine, based on FDA guidance and common clinical trial designs.[22]

-

Patient Selection: Participants are screened based on inclusion and exclusion criteria. Typical inclusion criteria include a BMI ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity.[21] Exclusion criteria often include a history of cardiovascular disease, hyperthyroidism, glaucoma, and a history of drug abuse.[6][10]

-

Randomization: Eligible participants are randomly assigned to receive either the active drug (Benzphetamine) or a placebo in a double-blind manner.

-

Treatment and Diet: All participants are instructed on a reduced-calorie diet and an exercise plan. The assigned treatment (active drug or placebo) is administered for a specified duration, typically a few weeks to a few months for short-term agents.

-

Data Collection: Body weight is measured at baseline and at regular intervals throughout the study. Other parameters that may be assessed include changes in waist circumference, blood pressure, heart rate, and metabolic markers. Adverse events are also meticulously recorded.

-

Primary Endpoint Analysis: The primary efficacy endpoint is typically the mean percent change in body weight from baseline in the active treatment group compared to the placebo group. Another common primary endpoint is the proportion of patients who achieve a certain percentage of weight loss (e.g., ≥5% of baseline body weight).

-

Statistical Analysis: Statistical methods are used to determine if the difference in weight loss between the treatment and placebo groups is statistically significant.

The workflow for such a clinical trial is depicted in the diagram below.

Safety Profile and Adverse Effects

The use of Benzphetamine is associated with a range of potential side effects, primarily related to its stimulant properties.

| Common Adverse Effects | Serious Adverse Effects | Contraindications |

| Dry mouth | Palpitations | Advanced arteriosclerosis |

| Insomnia | Tachycardia | Symptomatic cardiovascular disease |

| Restlessness | Severe hypertension | Moderate to severe hypertension |

| Increased blood pressure | Psychosis | Hyperthyroidism |

| Dizziness | Pulmonary hypertension | Glaucoma |

| Tremor | Valvular heart disease | History of drug abuse |

| Nausea | Use of MAOIs within 14 days |

Tolerance to the anorectic effect of Benzphetamine can develop within a few weeks, and the drug is not recommended for long-term use.[4][23] Due to its metabolic conversion to amphetamine and methamphetamine, there is a potential for psychological dependence and abuse.[3][23]

Conclusion

Benzphetamine has maintained a role in the pharmacotherapy of obesity for over six decades as a short-term treatment option. Its development is rooted in the broader history of amphetamine-like stimulants. While its efficacy in promoting weight loss is modest and its use is limited by its side effect profile and potential for abuse, it remains a tool for clinicians in a comprehensive weight management program for select patients. A thorough understanding of its chemistry, pharmacology, and clinical data is essential for its appropriate and safe use in a therapeutic context. Future research may focus on developing anorectic agents with more favorable safety profiles and sustained efficacy.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. forhers.com [forhers.com]

- 3. Benzphetamine - Wikipedia [en.wikipedia.org]

- 4. Benzphetamine | C17H21N | CID 5311017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Articles [globalrx.com]

- 7. tonydagostino.co.uk [tonydagostino.co.uk]

- 8. History and culture of substituted amphetamines - Wikipedia [en.wikipedia.org]

- 9. An Historical Review of Steps and Missteps in the Discovery of Anti-Obesity Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Benzphetamine [chemeurope.com]

- 11. US20110046416A1 - Process for preparation of benzphetamine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 12. CN110655466A - Preparation method of benzphetamine hydrochloride - Google Patents [patents.google.com]

- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 14. data.epo.org [data.epo.org]

- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 16. drugs.com [drugs.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Role of d-amphetamine and d-methamphetamine as active metabolites of benzphetamine: evidence from drug discrimination and pharmacokinetic studies in male rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) in vitro in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. healthnet.com [healthnet.com]

- 22. medpace.com [medpace.com]

- 23. goodrx.com [goodrx.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Substituted Phenethylamines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of substituted phenethylamines. These methods are critical in forensic toxicology, clinical diagnostics, and pharmaceutical research due to the wide range of psychoactive effects and potential for abuse associated with this class of compounds.

Introduction to Substituted Phenethylamines

Substituted phenethylamines are a broad chemical class of organic compounds based on the phenethylamine structure. This class includes a wide variety of substances with diverse pharmacological effects, including central nervous system stimulants (e.g., amphetamine), hallucinogens (e.g., mescaline), entactogens (e.g., MDMA), and appetite suppressants (e.g., phentermine)[1]. The detection of these compounds can be challenging due to their structural similarities and the continuous emergence of new designer drugs[1][2].

Analytical Methodologies

A variety of analytical techniques are employed for the detection and quantification of substituted phenethylamines in biological matrices such as urine and blood. The choice of method often depends on the required sensitivity, specificity, and the context of the analysis (e.g., screening vs. confirmation).

Immunoassays

Immunoassays are commonly used as a preliminary screening tool for the detection of amphetamine and methamphetamine in urine[3]. These assays are based on the principle of competitive binding between a drug-enzyme conjugate and the drug from the sample for a limited number of antibody binding sites[3]. While rapid and suitable for high-throughput screening, immunoassays may exhibit cross-reactivity with other structurally related compounds, leading to false-positive results. Therefore, positive results from immunoassays should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique widely used for the confirmation of substituted phenethylamines. Due to the polar nature of many phenethylamines, derivatization is often necessary to improve their chromatographic properties and produce characteristic mass spectra[4][5]. Common derivatizing agents include trifluoroacetic anhydride (TFA) and heptafluorobutyric anhydride (HFBA)[4][5][6].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of substituted phenethylamines in biological samples due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization[7][8][9]. This technique allows for the simultaneous detection and quantification of multiple analytes in a single run[8][10][11].

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with fluorescence detection, offers a sensitive method for the determination of specific phenethylamines. Pre-column derivatization with reagents like o-phthalaldehyde can be used to enhance the fluorescence properties of the analytes, allowing for low detection limits[12][13][14].

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used in the detection of substituted phenethylamines.

Table 1: Performance of LC-MS/MS Methods for Phenethylamine Detection

| Analyte(s) | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |

| 7 Phenethylamines | Blood, Urine | 0.5 - 5 | 0.5 - 5 | >80 | [10][11] |

| N-ethyl-α-ethyl-phenethylamine | Dietary Supplements | 2.5 | 5 | - | [15] |

| 13 Phenethylamines | Amniotic Fluid | - | 10 | - | [9] |

| 74 Phenethylamines | Urine | - | up to 200 | - | [8] |

Table 2: Performance of HPLC Methods for Phenethylamine Detection

| Analyte(s) | Matrix | LOQ (ng/mL) | Linearity Range (ng/mL) | Reference |

| 2-phenylethylamine | Urine | 0.5 | 0.5 - 200 | [12] |

| β-phenylethylamine | Plasma | 0.1 | 0.25 - 2 | [14] |

Table 3: Performance of GC-MS Methods for Phenethylamine Detection

| Analyte(s) | Matrix | LOQ (ng/mL) | Reference |

| 20 Synthetic Phenethylamines | Urine | 50 | [6] |

| Amphetamine, Methamphetamine, MDA, MDMA | Blood/Urine | 50 | [16] |

Experimental Protocols

Protocol 1: Immunoassay Screening for Amphetamines in Urine

This protocol is based on the principles of a homogeneous enzyme immunoassay[3].

1. Principle: The assay relies on the competition between a drug labeled with glucose-6-phosphate dehydrogenase (G6PDH) and the free drug from the urine sample for a fixed amount of specific antibody binding sites. In the absence of the free drug, the antibody binds to the drug-G6PDH conjugate, inhibiting the enzyme's activity. The presence of free drug in the sample reduces this inhibition, leading to an increase in enzyme activity, which can be measured spectrophotometrically.

2. Reagents and Materials:

-

DRI® Amphetamines Assay Kit (or equivalent) containing antibodies, enzyme-drug conjugate, and calibrators.

-

Automated clinical chemistry analyzer.

-

Urine samples.

-

Controls.

3. Procedure:

-

Bring all reagents and samples to the analyzer's operating temperature.

-

Follow the specific instructions for the automated analyzer to perform the assay. Typically, the analyzer will automatically dispense the sample, antibody reagent, and enzyme conjugate reagent into a reaction cuvette.

-

The analyzer will monitor the change in absorbance at a specific wavelength (e.g., 340 nm) to determine the enzyme activity.

-

The results are compared to the cutoff calibrator to determine if the sample is positive or negative for the presence of amphetamines.

4. Interpretation of Results:

-

A sample is considered positive if its response is greater than or equal to the cutoff calibrator.

-

A sample is considered negative if its response is less than the cutoff calibrator.

-

All presumptive positive results must be confirmed by a more specific method like GC-MS or LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of Substituted Phenethylamines in Blood/Urine

This protocol provides a general procedure for the extraction and analysis of multiple phenethylamines using LC-MS/MS[10][11].

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of blood or urine sample, add an internal standard solution.

-

Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex.

-

Add 5 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).

-

Vortex for 10 minutes, then centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-Aq) is commonly used[10][11].

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typically employed[9].

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for the selective detection and quantification of target analytes. For each compound, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored for confident identification.

3. Data Analysis:

-

Identify and quantify the target phenethylamines by comparing their retention times and the ratio of their MRM transitions with those of certified reference standards.

-

Construct calibration curves using spiked matrix samples to quantify the concentration of the analytes in the unknown samples.

Protocol 3: GC-MS Analysis of Phenethylamines in Urine with Derivatization

This protocol describes a common procedure for the analysis of phenethylamines in urine using GC-MS after derivatization[4][5][6].

1. Sample Preparation (Solid-Phase Extraction and Derivatization):

-

To 2 mL of urine, add an internal standard and 1 mL of 0.1 M phosphate buffer[6].

-

Condition a solid-phase extraction (SPE) cartridge (e.g., Bond Elut SPEC DAU) with methanol and deionized water[6].

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 0.1 M acetic acid and then with methanol[6].

-

Dry the cartridge under a stream of nitrogen.

-

Elute the analytes with an appropriate eluting solution (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

-

Evaporate the eluate to dryness under nitrogen at 40°C[6].

-

Add 50 µL of a derivatizing agent (e.g., HFBA or PFPA) and 50 µL of ethyl acetate. Cap the vial and heat at 90°C for 15 minutes[5][6].

-

Evaporate the solution to dryness and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis[5][6].

2. GC-MS Instrumentation and Conditions:

-

GC System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS)[6].

-

Injector: Splitless injection mode is typically used.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.

-

Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.

-

Detection: The analysis can be performed in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

3. Data Analysis:

-

Identify the derivatized phenethylamines by comparing their retention times and mass spectra with those of derivatized standards.

-

Quantify the analytes using calibration curves prepared from spiked and derivatized urine samples.

Visualizations

Caption: General workflow for the analysis of substituted phenethylamines in biological samples.

Caption: Detailed workflow for LC-MS/MS analysis of phenethylamines.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 6. fda.gov.tw [fda.gov.tw]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fda.gov.tw [fda.gov.tw]

- 9. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. academic.oup.com [academic.oup.com]

- 16. forensicresources.org [forensicresources.org]

Application Note: High-Throughput Analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine using Gas Chromatography-Mass Spectrometry (GC-MS)

Application Notes and Protocols for the LC-MS Analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzyl-N-methyl-1-phenylpropan-2-amine, also known as Benzphetamine, is a sympathomimetic amine with pharmacological activities similar to amphetamines. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmaceutical research, clinical and forensic toxicology. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Analyte Information

| Parameter | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | Benzphetamine, Didrex | --INVALID-LINK-- |

| CAS Number | 101-47-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₇H₂₁N | --INVALID-LINK-- |

| Molecular Weight | 239.35 g/mol | --INVALID-LINK-- |

| Precursor Ion [M+H]⁺ | 240.1743, 240.1747 | [1] |

II. Quantitative Data Summary

The following table summarizes the quantitative parameters for the LC-MS/MS analysis of this compound.

| Parameter | Value | Matrix | Reference |

| Calibration Range | 0.050 - 100 ng/mL | Human Plasma | [2] |

| Limit of Detection (LOD) | 1.0 - 5.0 ng/mL (for similar amphetamine derivatives) | Serum | [3] |

| Limit of Quantification (LOQ) | 0.050 ng/mL | Human Plasma | [2] |

III. Experimental Protocols

A. Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for common biological matrices.

1. Protocol for Human Plasma/Serum: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for benzphetamine in human plasma[2].

-

Pipette 300 µL of human plasma or serum into a microcentrifuge tube.

-

Add an appropriate amount of an internal standard (e.g., Methamphetamine-d5).

-

Basify the sample by adding a suitable volume of a weak base (e.g., 50 µL of 1M sodium bicarbonate).

-

Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 14,000 g for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Acidify the organic phase with 50 µL of 1% formic acid in methanol.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

2. Protocol for Urine: Dilute-and-Shoot

For a rapid screening approach in urine, a simple dilution can be employed.

-

Centrifuge the urine sample at 2000 g for 5 minutes to pellet any particulate matter.

-

Take 100 µL of the supernatant and add it to a vial.

-

Add 900 µL of the initial mobile phase.

-

Add an appropriate amount of internal standard.

-

Vortex and inject into the LC-MS/MS system.

3. Protocol for Serum/Plasma: Protein Precipitation

This method is a faster alternative to LLE for plasma or serum samples.

-

Pipette 100 µL of serum or plasma into a microcentrifuge tube.

-

Add 300 µL of cold acetonitrile (containing the internal standard).

-

Vortex vigorously for 2 minutes to precipitate proteins.

-

Centrifuge at 14,000 g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of the mobile phase.

B. LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of this compound.

Liquid Chromatography Conditions:

| Parameter | Value |

| LC System | UHPLC system |

| Column | C8 or C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |